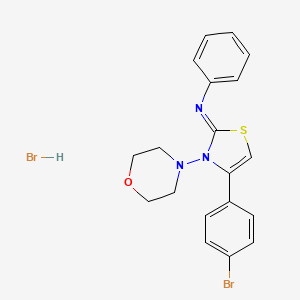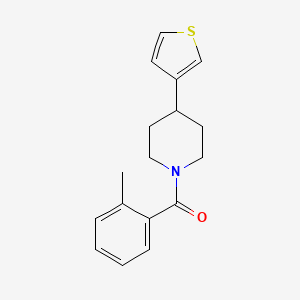
1-(2-methylbenzoyl)-4-(thiophen-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylbenzoyl)-4-(thiophen-3-yl)piperidine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound features a piperidine ring substituted with a thiophene group and an o-tolyl group, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
The primary target of (4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .
Mode of Action
(4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone acts by inhibiting the activity of 11 β-HSD1 . By doing so, it reduces the levels of active cortisol, thereby modulating the processes regulated by this hormone .
Biochemical Pathways
The inhibition of 11 β-HSD1 affects several biochemical pathways. It primarily impacts the glucocorticoid pathway, leading to a decrease in the production of active cortisol . This can have downstream effects on various processes, including glucose metabolism, lipid metabolism, and the immune response .
Result of Action
By inhibiting 11 β-HSD1 and reducing cortisol levels, (4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone could potentially ameliorate conditions associated with excessive cortisol activity. These include metabolic syndrome disorders such as type 2 diabetes and obesity, as well as associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders . It may also be beneficial in treating CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The compound (4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone interacts with the enzyme 11 β-HSD1, inhibiting its activity . This interaction is crucial as 11 β-HSD1 plays a significant role in the regulation of glucocorticoid action within cells .
Cellular Effects
(4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone’s inhibition of 11 β-HSD1 can influence cell function. By inhibiting this enzyme, the compound can potentially treat disorders that are ameliorated by the inhibition of 11 β-HSD1, such as metabolic syndrome, type 2 diabetes, obesity, and associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders .
Molecular Mechanism
At the molecular level, (4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone binds to 11 β-HSD1, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in relation to glucocorticoid action .
Metabolic Pathways
(4-(Thiophen-3-yl)piperidin-1-yl)(o-tolyl)methanone’s involvement in metabolic pathways is primarily through its interaction with 11 β-HSD1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzoyl)-4-(thiophen-3-yl)piperidine typically involves the reaction of piperidine derivatives with thiophene and o-tolyl groups under controlled conditions. One common method involves the use of a piperidine derivative as a starting material, which is then reacted with thiophene-3-carboxaldehyde and o-tolylmagnesium bromide in the presence of a suitable catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylbenzoyl)-4-(thiophen-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine or thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and piperidine-based drugs.
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-based pharmaceuticals.
Uniqueness
1-(2-methylbenzoyl)-4-(thiophen-3-yl)piperidine is unique due to its specific combination of a piperidine ring, thiophene group, and o-tolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-methylphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-4-2-3-5-16(13)17(19)18-9-6-14(7-10-18)15-8-11-20-12-15/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOMUIZCHSLFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
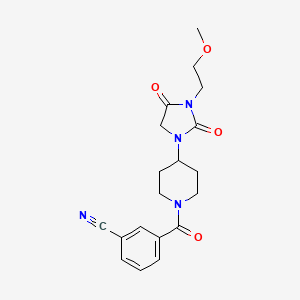
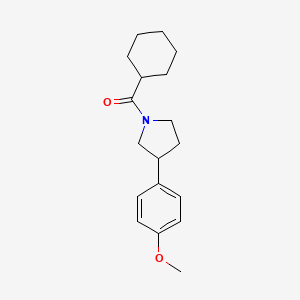
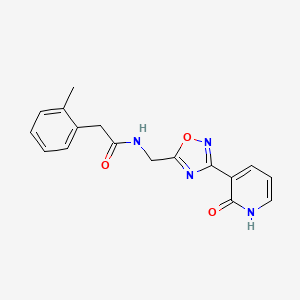
![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)
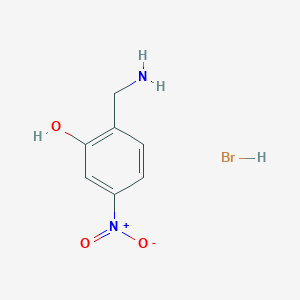
![5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2779456.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)


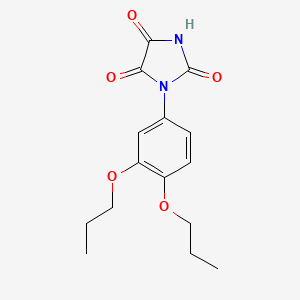
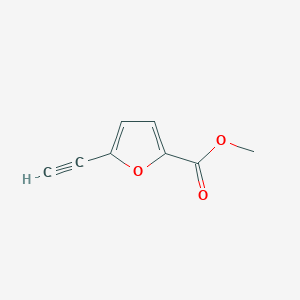
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2779467.png)
![3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2779468.png)
